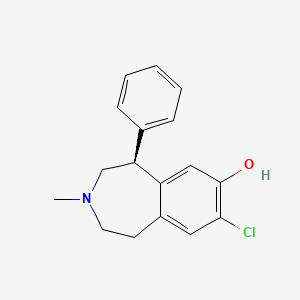

(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C16H18ClN

- Molecular Weight: 273.78 g/mol

- CAS Number: 6603800

Research indicates that this compound may act on various neurotransmitter systems. It is hypothesized to interact with dopamine receptors, particularly influencing the D1-like receptor pathways. The modulation of these receptors can lead to alterations in dopaminergic signaling, which is crucial for the treatment of several neurological disorders.

Biological Activity Overview

The biological activities of this compound include:

| Activity | Description |

|---|---|

| Dopaminergic Activity | Modulates D1-like receptors, potentially enhancing dopaminergic signaling. |

| Antidepressant Effects | Exhibits potential in alleviating symptoms of depression in animal models. |

| Neuroprotective Properties | May protect against neurodegeneration in models of Parkinson's disease. |

Study 1: Antidepressant Effects

A study conducted on Swiss mice evaluated the antidepressant effects of this compound using the forced swim test. Mice treated with the compound showed a significant reduction in immobility time compared to controls, suggesting an antidepressant-like effect (Yadav et al., 2014).

Study 2: Neuroprotective Effects

In a model of Parkinson’s disease induced by MPTP, administration of this compound resulted in decreased lipid peroxidation and increased levels of glutathione (GSH), indicating neuroprotective properties (Srivastava et al., 2022).

Study 3: Pharmacokinetics and Safety

Pharmacokinetic studies revealed that after oral administration in rodent models, the compound demonstrated favorable absorption and distribution profiles. It showed a half-life conducive for therapeutic use without significant toxicity at tested doses (Yadav et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular formula: C16H18ClN2O. Its structure features a benzazepine core, which is significant for its biological activity. The presence of the chlorine atom and the tertiary amine group contributes to its pharmacological properties.

Dopaminergic Antagonism

One of the primary applications of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is its role as a dopaminergic antagonist . This characteristic makes it a candidate for the treatment of various neurological disorders, particularly those related to dopamine dysregulation such as schizophrenia and Parkinson's disease. The compound's ability to modulate dopaminergic pathways can help in managing symptoms associated with these conditions .

Antipsychotic Properties

Research indicates that benzazepine derivatives exhibit antipsychotic effects. The specific structure of this compound enhances its affinity for dopamine receptors, making it a potential candidate for developing new antipsychotic medications .

Neuropharmacology Studies

Several studies have investigated the neuropharmacological effects of this compound. For instance:

- Animal Models : In animal studies, this compound demonstrated significant reductions in hyperactivity induced by dopaminergic agonists. This suggests its potential utility in managing hyperdopaminergic states .

- Binding Affinity Studies : Binding assays have shown that this compound exhibits high affinity for D2 dopamine receptors compared to other benzazepines. This selectivity could lead to fewer side effects commonly associated with non-selective dopaminergic antagonists .

Potential Therapeutic Developments

Given its pharmacological profile, this compound is being explored for:

- Development of New Antipsychotics : The unique properties of this compound may lead to the formulation of new drugs that target specific dopaminergic pathways with reduced side effects.

- Combination Therapies : Its use in combination with other therapeutic agents could enhance treatment efficacy for complex psychiatric disorders.

Analyse Chemischer Reaktionen

Chiral Resolution via Diastereomeric Salt Formation

The racemic free base undergoes chiral resolution using L-(+)-tartaric acid to isolate the (R)-enantiomer:

| Resolution Parameter | Value |

|---|---|

| Resolving Agent | L-(+)-Tartaric acid |

| Solvent System | Acetone/Water (1:1 v/v) |

| Crystallization Temperature | -5–10°C |

| Enantiomeric Excess (EE) | ≥98% |

| Yield | 60–70% |

The tartrate salt is isolated via vacuum filtration, washed with cold acetone, and dried under reduced pressure. Subsequent acid-base extraction with NaOH regenerates the free base .

Hydrochloride Salt Formation

The purified (R)-enantiomer is converted to its hydrochloride hemihydrate for enhanced stability:

| Salt Formation Parameter | Value |

|---|---|

| Acid Source | HCl gas |

| Solvent | Ethyl acetate (0.2–2% H₂O) |

| Temperature | 20–25°C |

| Final Form | Hemihydrate (C₁₇H₁₈ClNO·HCl·½H₂O) |

| Purity | ≥99% by HPLC |

The reaction is conducted under nitrogen to prevent oxidation, and the product is recrystallized from isopropanol/cyclohexane .

Hydroxyl Group Modifications

The phenolic -OH group at position 7 participates in O-methylation and acylation reactions:

-

Methylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields the 7-O-methyl derivative, reducing receptor binding affinity .

-

Acetylation : Reacts with acetyl chloride (CH₃COCl) to form the 7-O-acetyl ester, a prodrug with improved lipid solubility.

Aromatic Chlorine Substitution

The 8-chloro substituent is inert under standard conditions but undergoes nucleophilic substitution in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaOH at 100°C), yielding 8-hydroxy derivatives.

Stability and Degradation Pathways

SCH 23390 is stable under ambient conditions but degrades via:

Eigenschaften

CAS-Nummer |

73445-63-3 |

|---|---|

Molekularformel |

C17H18ClNO |

Molekulargewicht |

287.8 g/mol |

IUPAC-Name |

(5S)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m0/s1 |

InChI-Schlüssel |

GOTMKOSCLKVOGG-HNNXBMFYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Cl |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.